Cas no 2640818-27-3 (2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one)

2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one 化学的及び物理的性質
名前と識別子
-
- 2-[4-[4-(Ethylamino)-6-methyl-2-pyrimidinyl]-1-piperazinyl]-1-(4-morpholinyl)ethanone
- 2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
-
- インチ: 1S/C17H28N6O2/c1-3-18-15-12-14(2)19-17(20-15)23-6-4-21(5-7-23)13-16(24)22-8-10-25-11-9-22/h12H,3-11,13H2,1-2H3,(H,18,19,20)
- InChIKey: RAUIIVONLNPBEO-UHFFFAOYSA-N
- ほほえんだ: C(=O)(N1CCOCC1)CN1CCN(C2=NC(C)=CC(NCC)=N2)CC1
計算された属性
- せいみつぶんしりょう: 348.22737416g/mol
- どういたいしつりょう: 348.22737416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 423
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 73.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.212±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 589.5±60.0 °C(Predicted)
- 酸性度係数(pKa): 9.34±0.10(Predicted)
2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6619-4346-100mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 100mg |
$372.0 | 2023-09-07 | ||
Life Chemicals | F6619-4346-1mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6619-4346-50mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6619-4346-30mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 30mg |
$178.5 | 2023-09-07 | ||
Life Chemicals | F6619-4346-5μmol |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6619-4346-20mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6619-4346-10mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6619-4346-4mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 4mg |
$99.0 | 2023-09-07 | ||
Life Chemicals | F6619-4346-25mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6619-4346-5mg |
2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one |
2640818-27-3 | 5mg |
$103.5 | 2023-09-07 |
2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one 関連文献
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-oneに関する追加情報
Introduction to the Compound CAS No. 2640818-27-3: 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one
The compound CAS No. 2640818-27-3, known as 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one, is a novel small molecule that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules with potential therapeutic applications, particularly in the treatment of various diseases and disorders. Its unique chemical structure and pharmacological properties make it a promising candidate for further research and development.
The chemical structure of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is characterized by a central piperazine ring linked to a pyrimidine moiety and a morpholine group. The presence of these functional groups imparts specific biological activities and physicochemical properties that are crucial for its potential therapeutic effects. The ethylamino and methyl substituents on the pyrimidine ring contribute to its binding affinity and selectivity for specific targets, while the morpholine group enhances its solubility and bioavailability.
Recent studies have highlighted the potential of this compound in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one exhibits potent anti-inflammatory and anti-cancer activities. In vitro assays have demonstrated its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it has shown promising results in inhibiting the proliferation of cancer cells, particularly in breast and lung cancer cell lines.
The mechanism of action of 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one is not yet fully understood, but it is believed to involve multiple pathways. One possible mechanism is its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. By modulating the activity of these receptors, the compound may exert its therapeutic effects on various physiological processes. Further studies are needed to elucidate the exact molecular targets and mechanisms involved.
In addition to its therapeutic potential, the compound has also been evaluated for its safety and pharmacokinetic properties. Preclinical studies have shown that 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one exhibits favorable pharmacokinetic profiles, including good oral bioavailability, low toxicity, and minimal side effects. These properties make it an attractive candidate for further clinical development.
The development of new drugs is a complex and multifaceted process that involves extensive preclinical and clinical testing. The compound CAS No. 2640818-27-3 has successfully passed several preclinical stages, demonstrating its safety and efficacy in animal models. However, further clinical trials are necessary to confirm its therapeutic potential in humans. Ongoing phase I clinical trials are currently evaluating the safety and tolerability of this compound in healthy volunteers.
The future prospects for 2-{4-[4-(ethylamino)-6-methylpyrimidin-2-y l]piperazin - 1 - yl} - 1 - (morpholin - 4 - yl)ethan - 1 - one are promising. If clinical trials continue to show positive results, this compound could potentially be developed into a new therapeutic agent for treating various diseases, including inflammatory disorders and cancer. The unique combination of its chemical structure and biological activities makes it a valuable addition to the growing arsenal of drugs available for these conditions.
In conclusion, the compound CAS No. 2640818-27-3, known as 2-{4-[4-(ethylamino)-6-methylpyrimidin - 2 - yl] piperazin - 1 - yl} - 1 - (morpholin - 4 - yl) ethan - 1 - one, represents a significant advancement in medicinal chemistry and drug discovery. Its potential therapeutic applications, coupled with favorable pharmacokinetic properties, make it an exciting candidate for further research and development. As ongoing studies continue to uncover more about this compound's mechanisms of action and clinical efficacy, it holds great promise for improving patient outcomes in various medical conditions.
2640818-27-3 (2-{4-4-(ethylamino)-6-methylpyrimidin-2-ylpiperazin-1-yl}-1-(morpholin-4-yl)ethan-1-one) 関連製品
- 391876-35-0((2E)-3-(2-chlorophenyl)-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]prop-2-enamide)
- 1190323-48-8(3,9-bis[(2E)-but-2-en-1-yl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione)
- 905668-09-9(N-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl-3-methoxybenzamide)
- 1049712-52-8(5-(aminomethyl)-N-methylthiophene-2-sulfonamide hydrochloride)
- 565-48-0(cis-p-Menthan-1,8-diol)
- 115909-59-6(6-oxo-2-Piperidineacetic acid methyl ester)
- 2091637-11-3(4-iodo-1,5-dimethyl-3-phenyl-1H-pyrazole)
- 303144-91-4(N-Allyl-3-(trifluoromethyl)benzenecarboxamide)
- 2198812-53-0(N-(4-fluorooxolan-3-yl)-N,1-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 871089-17-7(N-(4-{N'-[2-(adamantan-1-yl)acetyl]hydrazinecarbonyl}phenyl)-2-phenylethene-1-sulfonamide)


